2-Amino-5-chloro-4-fluorobenzonitrile

Beschreibung

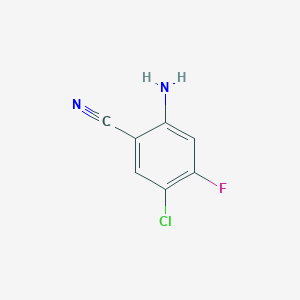

This compound is structurally characterized by:

- Amino group (-NH₂) at position 2, enabling hydrogen bonding and participation in nucleophilic reactions.

- Chloro (-Cl) at position 5 and fluoro (-F) at position 4, imparting electron-withdrawing effects that influence electronic distribution and reactivity.

- Nitrile (-CN) at position 1, contributing to polarity and serving as a functional handle for further derivatization.

Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its substituents enable tailored electronic and steric properties .

Eigenschaften

IUPAC Name |

2-amino-5-chloro-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBDAXACGRMZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-fluorobenzonitrile typically involves the reaction of 4-chloro-5-fluoro-2-iodo-phenylamine with copper(I) cyanide in N,N-dimethylacetamide (DMA) at elevated temperatures (around 130°C). The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production methods for 2-Amino-5-chloro-4-fluorobenzonitrile often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-chloro-4-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products:

Substitution Products: Depending on the substituents introduced, various substituted benzonitriles can be formed.

Coupling Products: Biaryl compounds resulting from the coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Amino-5-chloro-4-fluorobenzonitrile has the molecular formula . Its structure includes an amino group, a chloro group, and a fluoro group attached to a benzene ring, which contributes to its reactivity and potential applications in synthetic chemistry.

Chemical Synthesis

Role as a Building Block:

- The compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules and pharmaceuticals. The presence of multiple functional groups allows for various chemical reactions, including nucleophilic substitutions and coupling reactions .

Synthesis of Derivatives:

- 2-Amino-5-chloro-4-fluorobenzonitrile is employed in the synthesis of derivatives that exhibit enhanced biological activity. For example, modifications to the compound have led to the development of new antimicrobial agents and anticancer drugs .

Biological Applications

Anticancer Activity:

- In vitro studies have demonstrated that 2-amino-5-chloro-4-fluorobenzonitrile exhibits moderate cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate its potential as a lead compound for further development in cancer therapy.

Antimalarial Activity:

- A hybrid compound incorporating 2-amino-5-chloro-4-fluorobenzonitrile was synthesized and tested for antimalarial activity against Plasmodium falciparum. The hybrid showed promising results with an IC50 value of 46.06 nM against chloroquine-sensitive strains, suggesting that this compound can enhance the efficacy of existing antimalarial drugs.

Pharmaceutical Development

Drug Discovery:

- The compound is utilized in drug discovery processes, particularly for synthesizing novel drug candidates targeting various diseases. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for developing therapeutics against infections and cancers .

Pharmaceutical Intermediates:

- 2-Amino-5-chloro-4-fluorobenzonitrile is also used as an intermediate in the preparation of more complex pharmaceutical compounds, including those with antibacterial and antifungal properties .

Industrial Applications

Agrochemicals:

- In the agrochemical industry, this compound is involved in producing pesticides and herbicides. Its ability to modulate biological pathways makes it suitable for developing agrochemical products that are effective against pests while being environmentally sustainable .

Dyes and Pigments:

- The compound's chemical structure allows it to be used in synthesizing dyes and pigments used in various industrial applications. Its unique properties contribute to the stability and effectiveness of these colorants .

Case Studies

Case Study 1: Anticancer Research

In a study assessing the anticancer properties of derivatives of 2-amino-5-chloro-4-fluorobenzonitrile, researchers synthesized several compounds and evaluated their effects on human cancer cell lines using established protocols from the National Cancer Institute. The results indicated significant growth inhibition rates across multiple cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents .

Case Study 2: Antimalarial Hybrid Compounds

The synthesis of hybrid compounds incorporating 2-amino-5-chloro-4-fluorobenzonitrile demonstrated enhanced activity against Plasmodium falciparum. These findings suggest that strategic modifications can lead to improved therapeutic profiles for existing antimalarial drugs .

Wirkmechanismus

The mechanism of action of 2-Amino-5-chloro-4-fluorobenzonitrile is primarily related to its ability to interact with specific molecular targets. The presence of amino, chloro, and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, making it a valuable compound in drug discovery.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table compares 2-Amino-5-chloro-4-fluorobenzonitrile with structurally related compounds, highlighting substituent differences and their implications:

Key Comparative Analyses

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The -Cl and -F substituents in 2-Amino-5-chloro-4-fluorobenzonitrile create a strong electron-deficient aromatic system, enhancing electrophilic substitution reactivity compared to analogs like 2-Amino-4-chloro-5-methoxybenzonitrile, where the methoxy (-OCH₃) group is electron-donating .

Solubility and Polarity

- Hydroxyl vs. Amino Groups: 4-Chloro-5-fluoro-2-hydroxybenzonitrile exhibits higher aqueous solubility than the amino-containing target compound due to the hydroxyl group’s hydrogen-bonding capacity .

- Methoxy Derivatives: The methoxy group in 2-Amino-4-chloro-5-methoxybenzonitrile improves organic-phase solubility, making it preferable for solvent-based reactions .

Pharmaceutical Relevance

- Amino Group Positioning: 4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8) demonstrates how shifting the amino group to position 4 alters binding affinity in kinase inhibitors compared to the target compound’s position 2 .

- Carboxylic Acid Derivatives: Compounds like 2-Amino-4-chloro-5-fluorobenzoic acid (CAS 1022961-12-1) replace -CN with -COOH, enhancing metal-chelating properties for metalloenzyme targeting .

Biologische Aktivität

2-Amino-5-chloro-4-fluorobenzonitrile (ACFB) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ACFB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ACFB is characterized by the presence of an amino group, a chloro substituent, and a fluoro substituent on the benzene ring. The molecular formula of ACFB is . The specific arrangement of these functional groups allows ACFB to engage in various interactions with biological molecules, including hydrogen bonding and electrostatic interactions, which are crucial for modulating enzyme and receptor activities.

The biological activity of ACFB is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

- Enzyme Modulation : ACFB can influence the activity of various enzymes through competitive inhibition or allosteric modulation. Its structural components facilitate binding to active sites or regulatory sites on enzymes, altering their catalytic efficiency.

- Receptor Interaction : The compound may also interact with receptor proteins, potentially influencing signaling pathways that are critical for cellular responses. This interaction can lead to alterations in gene expression and cellular behavior.

- Antimicrobial Activity : Preliminary studies suggest that ACFB exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of ACFB found that it demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that ACFB has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have assessed the anticancer properties of ACFB against several cancer cell lines. The compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that ACFB has moderate cytotoxic effects on these cancer cell lines, warranting further exploration into its mechanisms of action and potential therapeutic applications .

Case Study 1: Antimalarial Activity

A hybrid compound incorporating ACFB was synthesized and tested for antimalarial activity against Plasmodium falciparum. The results showed that the hybrid exhibited an IC50 value of 46.06 nM against CQ-sensitive strains and 58.72 nM against CQ-resistant strains. This suggests that modifications involving ACFB can enhance the antimalarial properties of existing compounds .

Case Study 2: Anticancer Research

A recent study utilized ACFB derivatives in the synthesis of new compounds aimed at targeting cancer cells. One derivative demonstrated an increase in potency with an IC50 value of 10 µM against MCF-7 cells. The study highlighted the importance of structural modifications in enhancing biological activity while maintaining selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.